molecular formula C21H24N4O2S2 B11457185 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide

Cat. No.: B11457185
M. Wt: 428.6 g/mol
InChI Key: DXZYZWJFTNHRSN-UHFFFAOYSA-N
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Description

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide typically involves multiple steps. The process begins with the preparation of the tricyclic core, followed by the introduction of the amino, ethyl, and methyl groups. The final step involves the attachment of the sulfanyl and N-benzylacetamide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-amino-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)thio]acetic acid ethyl ester
  • 2-amino-2-methyl-1,3-propanediol

Uniqueness

Compared to similar compounds, 2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide stands out due to its unique tricyclic structure and the presence of multiple functional groups

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-benzylacetamide

InChI

InChI=1S/C21H24N4O2S2/c1-3-21(2)9-14-15(11-27-21)29-19-17(14)18(22)24-20(25-19)28-12-16(26)23-10-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3,(H,23,26)(H2,22,24,25)

InChI Key

DXZYZWJFTNHRSN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=NC(=NC(=C23)N)SCC(=O)NCC4=CC=CC=C4)C

Origin of Product

United States

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